Cas no 1501635-52-4 (2-(4-bromo-1,3-thiazol-2-yl)ethan-1-ol)

2-(4-Bromo-1,3-thiazol-2-yl)ethan-1-ol is a brominated thiazole derivative with a hydroxyl-functionalized ethyl side chain, serving as a versatile intermediate in organic synthesis. Its key structural features—the reactive bromo substituent at the 4-position and the primary alcohol group—enable diverse transformations, including nucleophilic substitutions, cross-coupling reactions, and further functionalization. The thiazole core contributes to its utility in pharmaceutical and agrochemical research, particularly in the development of heterocyclic compounds with biological activity. The compound's stability and well-defined reactivity profile make it a valuable building block for constructing complex molecular architectures. Its synthesis and handling require standard precautions for brominated and alcohol-containing organics.
2-(4-bromo-1,3-thiazol-2-yl)ethan-1-ol structure
1501635-52-4 structure
Product Name:2-(4-bromo-1,3-thiazol-2-yl)ethan-1-ol
CAS No:1501635-52-4
MF:C5H6BrNOS
MW:208.076239109039
CID:5989794
PubChem ID:83688029
Update Time:2025-06-11

2-(4-bromo-1,3-thiazol-2-yl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-?(4-bromo-?1,?3-?thiazol-?2-?yl)?ethan-?1-?ol
    • 2-Thiazoleethanol, 4-bromo-
    • 2-(4-Bromo-2-thiazolyl)ethanol
    • 2-(4-bromo-1,3-thiazol-2-yl)ethan-1-ol
    • SY348145
    • SCHEMBL18758454
    • EN300-1636705
    • MFCD28131398
    • 1501635-52-4
    • Inchi: 1S/C5H6BrNOS/c6-4-3-9-5(7-4)1-2-8/h3,8H,1-2H2
    • InChI Key: VHXXZOBYLIVGDL-UHFFFAOYSA-N
    • SMILES: S1C=C(Br)N=C1CCO

Computed Properties

  • Exact Mass: 206.93535g/mol
  • Monoisotopic Mass: 206.93535g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 93
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 61.4Ų

2-(4-bromo-1,3-thiazol-2-yl)ethan-1-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1636705-0.05g
2-(4-bromo-1,3-thiazol-2-yl)ethan-1-ol
1501635-52-4
0.05g
$972.0 2023-06-04
Enamine
EN300-1636705-0.1g
2-(4-bromo-1,3-thiazol-2-yl)ethan-1-ol
1501635-52-4
0.1g
$1019.0 2023-06-04
Enamine
EN300-1636705-0.25g
2-(4-bromo-1,3-thiazol-2-yl)ethan-1-ol
1501635-52-4
0.25g
$1065.0 2023-06-04
Enamine
EN300-1636705-0.5g
2-(4-bromo-1,3-thiazol-2-yl)ethan-1-ol
1501635-52-4
0.5g
$1111.0 2023-06-04
Enamine
EN300-1636705-1.0g
2-(4-bromo-1,3-thiazol-2-yl)ethan-1-ol
1501635-52-4
1g
$1157.0 2023-06-04
Enamine
EN300-1636705-2.5g
2-(4-bromo-1,3-thiazol-2-yl)ethan-1-ol
1501635-52-4
2.5g
$2268.0 2023-06-04
Enamine
EN300-1636705-5.0g
2-(4-bromo-1,3-thiazol-2-yl)ethan-1-ol
1501635-52-4
5g
$3355.0 2023-06-04
Enamine
EN300-1636705-10.0g
2-(4-bromo-1,3-thiazol-2-yl)ethan-1-ol
1501635-52-4
10g
$4974.0 2023-06-04
Enamine
EN300-1636705-50mg
2-(4-bromo-1,3-thiazol-2-yl)ethan-1-ol
1501635-52-4
50mg
$707.0 2023-09-22
Enamine
EN300-1636705-100mg
2-(4-bromo-1,3-thiazol-2-yl)ethan-1-ol
1501635-52-4
100mg
$741.0 2023-09-22

Additional information on 2-(4-bromo-1,3-thiazol-2-yl)ethan-1-ol

Professional Introduction to 2-(4-bromo-1,3-thiazol-2-yl)ethan-1-ol (CAS No. 1501635-52-4)

2-(4-bromo-1,3-thiazol-2-yl)ethan-1-ol is a significant compound in the field of pharmaceutical chemistry, characterized by its unique molecular structure and versatile applications. This compound, identified by the CAS number 1501635-52-4, has garnered considerable attention due to its potential in drug development and biochemical research. The presence of a thiazole ring and a bromo substituent makes it a valuable scaffold for designing novel therapeutic agents.

The molecular structure of 2-(4-bromo-1,3-thiazol-2-yl)ethan-1-ol consists of an ethanol moiety linked to a thiazole ring, which is further substituted with a bromine atom at the 4-position. This arrangement not only contributes to the compound's reactivity but also enhances its binding affinity to biological targets. The thiazole core is particularly important in medicinal chemistry, as it is a common motif in many bioactive molecules, including antifungal, antibacterial, and anti-inflammatory agents.

In recent years, there has been a surge in research focused on thiazole derivatives due to their broad spectrum of biological activities. The brominated thiazole compounds have been extensively studied for their potential as intermediates in the synthesis of more complex molecules. For instance, studies have shown that derivatives of this class exhibit promising effects in modulating enzyme activity and inhibiting the growth of pathogenic microorganisms.

One of the most compelling aspects of 2-(4-bromo-1,3-thiazol-2-yl)ethan-1-ol is its role in the development of targeted therapies. The compound's ability to interact with specific biological pathways makes it a valuable tool for researchers investigating diseases such as cancer and neurodegenerative disorders. Recent advancements in computational chemistry have enabled the design of more efficient synthetic routes to this compound, facilitating its incorporation into diverse pharmacological frameworks.

The ethanol group in the molecule provides a hydroxyl moiety that can participate in hydrogen bonding interactions, enhancing the compound's solubility and bioavailability. This feature is particularly advantageous when formulating drug candidates for oral or injectable administration. Additionally, the bromine atom serves as a handle for further functionalization, allowing chemists to tailor the properties of the molecule to specific therapeutic needs.

Current research efforts are focused on exploring the pharmacological profile of 2-(4-bromo-1,3-thiazol-2-yl)ethan-1-ol and its derivatives. Preclinical studies have demonstrated that certain analogs of this compound exhibit significant anti-inflammatory and analgesic properties. These findings are particularly intriguing given the growing demand for alternative treatments that offer reduced side effects compared to traditional therapeutics.

The synthesis of 2-(4-bromo-1,3-thiazol-2-yl)ethan-1-ol involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity levels. These techniques are essential for ensuring that the final product meets the stringent requirements of pharmaceutical applications.

In conclusion, 2-(4-bromo-1,3-thiazol-2-yl)ethan-1-ol (CAS No. 1501635-52-4) represents a promising candidate for further exploration in drug discovery and biochemical research. Its unique structural features and demonstrated biological activities make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications for this compound, its significance in pharmaceutical chemistry is likely to grow even further.

Recommended suppliers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited